![molecular formula C12H18ClNO2S B2601548 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431967-78-0](/img/structure/B2601548.png)
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound that features a thiophene ring substituted with a carboxylic acid group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with phenolates.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidine moiety, making it less versatile in medicinal applications.
2-Methylpiperidine: Does not contain the thiophene ring, limiting its use in organic synthesis.
5-(Chloromethyl)thiophene-2-carboxylic acid: Contains a different substituent, leading to different reactivity and applications.
Uniqueness
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is unique due to the combination of the thiophene ring and the piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15;/h5-6,9H,2-4,7-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHIPSWDJQNFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(S2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide](/img/structure/B2601465.png)
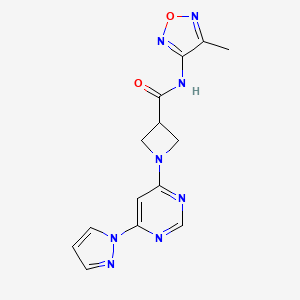
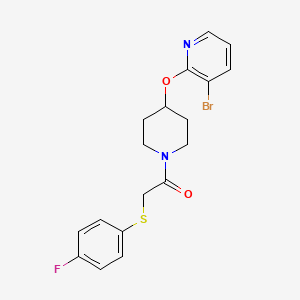
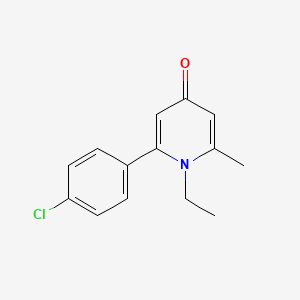
![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)
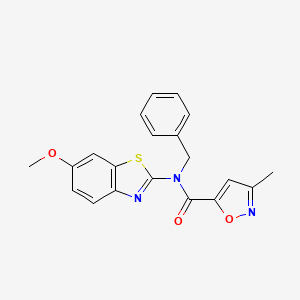
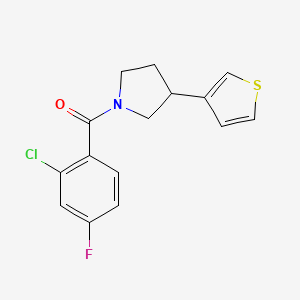
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)
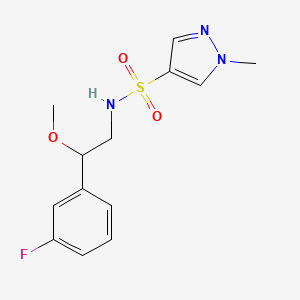
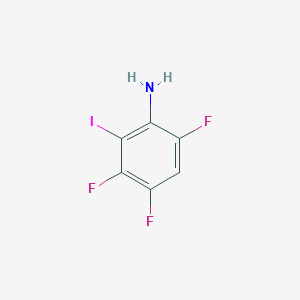
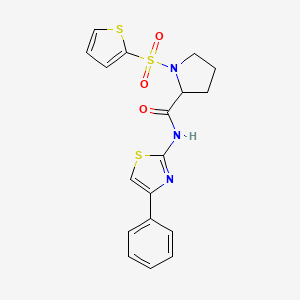
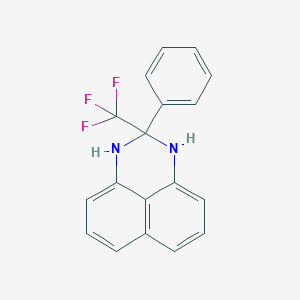
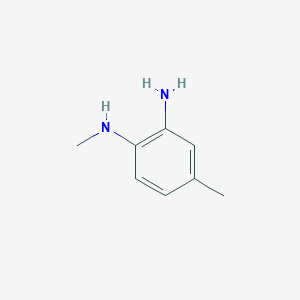
![N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2601487.png)
